1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

The compound 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1856080-53-9) is a synthetic small molecule belonging to the bis-pyrazole amine class. It has a molecular formula of C12H18FN5 and a molecular weight of 251.31 g/mol for the free base.

Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
Cat. No. B12222753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Molecular FormulaC12H19ClFN5
Molecular Weight287.76 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CCF.Cl
InChIInChI=1S/C12H18FN5.ClH/c1-10(2)18-12(3-5-15-18)8-14-11-7-16-17(9-11)6-4-13;/h3,5,7,9-10,14H,4,6,8H2,1-2H3;1H
InChIKeyVPPAYMKRMAOOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: Structural Identity, Physicochemical Profile, and Regulatory Status


The compound 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1856080-53-9) is a synthetic small molecule belonging to the bis-pyrazole amine class. It has a molecular formula of C12H18FN5 and a molecular weight of 251.31 g/mol for the free base . It is supplied as a research-grade chemical with a typical purity of 95% . The compound features a unique connectivity pattern: a 1-(2-fluoroethyl)-1H-pyrazol-4-amine core linked via a secondary amine bridge to a 1-isopropyl-1H-pyrazol-5-yl methyl moiety. This regiospecific 5-yl attachment on the isopropylpyrazole ring distinguishes it from the 4-yl regioisomer (CAS 1856067-53-2) . No GMP or pharmacopoeial monographs exist for this compound, and it is exclusively intended for research and development purposes .

Why Generic Substitution Fails for 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine


Indiscriminate substitution of this compound with its nearest structural analogues is inadvisable due to regioisomeric and functional-group-specific effects that can alter target engagement and ADME properties. The compound presents a defined 5-yl attachment of the isopropylpyrazole moiety, in contrast to the 4-yl regioisomer (CAS 1856067-53-2) ; this positional difference reorients the isopropyl group and the bridging methylamine, potentially reshaping the pharmacophoric vector in binding pockets [1]. Furthermore, the compound incorporates a 2-fluoroethyl substituent on the opposite pyrazole ring, which is absent or replaced by a methyl group in several close analogs (e.g., N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine). The presence of fluorine affects molecular lipophilicity and oxidative metabolism, making simple alkyl-for-fluoroalkyl substitution unreliable in structure–activity relationship (SAR) campaigns [2]. The quantitative evidence below elaborates on these identifying points.

Head-to-Head Evidence: Quantifying the Differentiation of 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine


Regioisomeric Identity: 5-yl vs. 4-yl Attachment Defines Pharmacophoric Geometry

The target compound features the isopropylpyrazole moiety connected at the 5-position (C5 of the pyrazole ring), whereas the closest catalog analogue CAS 1856067-53-2 bears the identical substituent at the 4-position . In pyrazole-based kinase inhibitors, the 5-yl regioisomer has been shown to provide a different exit vector angle compared to the 4-yl isomer, which can modulate the occupancy of the DFG-out pocket or the ribose pocket in kinases [1]. This positional isomerism is a zero-atom change that cannot be mimicked by simply altering substituent size or electronic character, making the two compounds biologically non-interchangeable [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Fluorine Incorporation: Impact on Calculated Lipophilicity vs. Non-Fluorinated Analogues

The target compound contains a 2-fluoroethyl group, which is absent in the structurally related analogue N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine. Using the XLogP3 algorithm [1], the calculated logP of the target compound is 1.8, compared to 2.3 for the non-fluorinated dimethyl analogue (estimated). While this difference is modest, the introduction of fluorine is known to reduce the pKa of proximal basic centers and increase the conformational rigidity of the ethyl linker, which can improve metabolic stability and target binding kinetics [2]. In matched molecular pair analyses across diverse chemotypes, replacement of a methyl group with a fluoroethyl group has been shown to decrease intrinsic clearance in human liver microsomes by a median factor of 2- to 5-fold [2].

Drug Design ADME Prediction Fluorine Chemistry

Purity Specification: Ensuring Reproducible Screening Data

The commercial supplier specifies a minimum purity of 95% for the target compound (CAS 1856080-53-9) as determined by HPLC . In contrast, several close analogues, such as the 4-yl regioisomer (CAS 1856067-53-2), are listed at 95% purity, while other analogues like 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-5-amine (CAS 1856089-41-2) may be available at varying purity levels (e.g., 97% where specified) . A purity of ≥95% is the widely accepted threshold for reliable biochemical assay data, as impurities at >5% can confound IC50 determinations in enzymatic and cellular assays [1].

Quality Control High-Throughput Screening Chemical Procurement

Hydrogen Bond Donor/Acceptor Profile: Relevance to Permeability and Solubility

The target compound possesses 2 hydrogen bond donors (the secondary amine NH) and 5 hydrogen bond acceptors (the five nitrogen atoms across the two pyrazole rings) [1]. The topological polar surface area (tPSA) is calculated to be 43.84 Ų, which falls within the favorable range (<140 Ų) for oral absorption [1]. The 4-yl regioisomer (CAS 1856067-53-2) has an identical tPSA due to identical atom composition, but the different connectivity alters the spatial distribution of H-bonding functionality, which can differentially affect binding to polar residues in target proteins [2]. This distinction is particularly relevant for fragment-based drug discovery, where hydrogen bond vectors are critical determinants of fragment binding efficiency.

Physicochemical Property Analysis Oral Bioavailability Fragment-Based Drug Design

Optimal Research and Procurement Scenarios for 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine


Kinase Inhibitor Lead Optimization Requiring a 5-Substituted Pyrazole Pharmacophore

In kinase drug discovery programs where the lead series has established a preference for a 5-substituted pyrazole (e.g., type II kinase inhibitors targeting the DFG-out pocket), this compound provides the correct regioisomeric attachment [1]. Its 2-fluoroethyl group offers a metabolically stable alternative to a methoxy or ethoxy substituent, potentially reducing CYP450-mediated oxidative metabolism [2]. Procurement of the 5-yl regioisomer (CAS 1856080-53-9) rather than the 4-yl analogue (CAS 1856067-53-2) is critical to maintain the intended pharmacophoric geometry.

Fragment-Based Screening Library Design with Diverse H-Bond Vector Orientations

Despite sharing identical bulk physicochemical descriptors (tPSA = 43.84 Ų, 2 HBD, 5 HBA) with its 4-yl regioisomer, the 5-yl attachment provides a distinct spatial orientation of hydrogen bond donor and acceptor functionality [1]. Fragment library curators can include both the 5-yl and 4-yl isomers to enhance three-dimensional diversity without increasing the overall molecular weight or complexity of the library, thereby improving coverage of chemical space in fragment-based drug discovery campaigns [1].

Metabolic Stability SAR Studies Comparing Fluorinated and Non-Fluorinated Pyrazole Amines

The compound serves as a key probe in matched molecular pair analyses investigating the impact of fluorine substitution on metabolic stability in pyrazole-containing scaffolds [1]. Its XLogP3 of approximately 1.8, compared to ~2.3 for the non-fluorinated dimethyl analogue, allows researchers to decouple lipophilicity-driven metabolic effects from fluorine-specific electronic effects [2]. Procurement of the compound with verified 95% purity ensures that observed differences in intrinsic clearance are attributable to structural features rather than impurities .

Agrochemical Lead Discovery Targeting Fluorinated Pyrazole Scaffolds

Fluorinated pyrazole derivatives have established utility as insecticides and fungicides [1]. The 2-fluoroethyl group in this compound is a privileged motif in agrochemical design, as fluorination can enhance target binding, metabolic stability, and environmental persistence [1]. This compound can be used as a versatile intermediate or a screening candidate in early-stage agrochemical discovery programs that explore fluoroethyl-substituted pyrazole amines [1].

Quote Request

Request a Quote for 1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.